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Compound of Interest

Compound Name: Benzyl acetoacetate

Cat. No.: B1329860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl
acetoacetate, a key intermediate in various organic syntheses. The document details its

characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), offering valuable data for identification, characterization, and quality

control.

Introduction
Benzyl acetoacetate (IUPAC name: benzyl 3-oxobutanoate) is a versatile organic compound

widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its

molecular structure, featuring a reactive β-keto ester moiety and a benzyl group, makes it a

valuable building block. Accurate and thorough spectroscopic analysis is paramount for

ensuring the purity and identity of this compound in research and development settings. This

guide presents a consolidated resource of its spectroscopic properties.

Spectroscopic Data
The following sections summarize the key spectroscopic data for benzyl acetoacetate. The

data has been compiled from reputable sources and is presented in a clear, tabular format for

ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzyl
acetoacetate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information

about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Acetoacetate (CDCl₃, 400 MHz)[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 7.36 m 5H C₆H₅-

5.20 s 2H -OCH₂-

3.53 s 2H -COCH₂CO-

2.27 s 3H CH₃CO-

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Acetoacetate (CDCl₃, 100 MHz)[1]

Chemical Shift (δ) ppm Assignment

200.4 C=O (ketone)

167.0 C=O (ester)

135.3 C (quaternary, aromatic)

128.6 CH (aromatic)

128.5 CH (aromatic)

128.4 CH (aromatic)

67.2 -OCH₂-

50.1 -COCH₂CO-

30.2 CH₃CO-
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzyl acetoacetate shows characteristic absorption bands for the ester and

ketone carbonyl groups, as well as the aromatic ring.

Table 3: IR Spectroscopic Data for Benzyl Acetoacetate (Neat)[1]

Wavenumber (cm⁻¹) Intensity Assignment

1716 Strong C=O stretch (ketone)

1261 Strong C-O stretch (ester)

1146 Strong C-O stretch

1025 Medium C-O stretch

744 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of benzyl acetoacetate is

characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for Benzyl Acetoacetate

m/z Relative Intensity Proposed Fragment

192 Moderate [M]⁺ (Molecular Ion)

108 High
[M - C₆H₅CH₂]⁺ or [M -

C₄H₄O₂]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

43 High [CH₃CO]⁺

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of benzyl acetoacetate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 4.0 s

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz

Solvent: CDCl₃
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Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Acquisition Time: 1.5 s

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of benzyl acetoacetate onto the center of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.

Ensure there are no air bubbles trapped between the plates.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

Mode: Transmittance

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty salt plates should be recorded prior

to sample analysis.

Mass Spectrometry
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Sample Introduction:

A dilute solution of benzyl acetoacetate in a volatile organic solvent (e.g., methanol or

acetonitrile) is prepared.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Instrumental Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 400

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of benzyl
acetoacetate and the logical relationship between the different techniques.
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Spectroscopic Analysis Workflow for Benzyl Acetoacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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